

# Application Notes & Protocols: A Modern Framework for Neurological Drug Development

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride*

**Cat. No.:** B1403426

[Get Quote](#)

## Introduction: Overcoming the Impasse in Neurological Drug Discovery

The development of effective therapeutics for neurological disorders is one of the most significant challenges in modern medicine. The intricate complexity of the central nervous system (CNS), the protective yet formidable blood-brain barrier (BBB), and the limitations of traditional research models have created a high-cost, high-attrition pipeline for new drugs.<sup>[1][2]</sup> For decades, researchers have relied on immortalized cell lines and animal models. While instrumental, these models often fail to recapitulate the complex, human-specific pathophysiology of diseases like Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), leading to promising preclinical candidates frequently failing in human clinical trials.<sup>[1][3]</sup>

Key challenges stifling therapeutic development include:

- **Poorly Understood Pathophysiology:** The exact mechanisms driving many nervous system disorders remain elusive, making target identification difficult.<sup>[1][2]</sup>
- **Lack of Predictive Models:** Animal models often do not fully replicate human CNS conditions, leading to discrepancies when transitioning to human trials.<sup>[1][3]</sup>
- **Patient Heterogeneity:** Neurological diseases present with a wide spectrum of symptoms and progression rates, complicating clinical trial design and outcome measurement.<sup>[4]</sup>

- **Absence of Strong Biomarkers:** The lack of validated biomarkers to diagnose and monitor disease progression hinders the ability to assess therapeutic efficacy accurately.[5]

To break this cycle, a paradigm shift is underway, moving towards human-based in vitro systems that offer greater biological relevance. This guide details an integrated, modern framework leveraging patient-derived induced pluripotent stem cells (iPSCs), 3D brain organoids, and CRISPR-Cas9 gene editing to create highly relevant disease models for robust, high-throughput drug screening.

## Section 1: The Foundational Technology: Patient-Derived iPSCs

The discovery of iPSCs revolutionized disease modeling by providing a renewable source of patient-specific cells.[6] Somatic cells, such as skin fibroblasts or blood cells, can be reprogrammed into a pluripotent state, capable of differentiating into any cell type in the body, including disease-relevant neurons and glia.[6] This "disease in a dish" approach allows for the study of disease mechanisms and drug responses in the context of an individual's unique genetic background.[7][8]

The core advantage lies in capturing the genetic complexity of both familial and sporadic forms of neurological disease, providing an unparalleled platform for developing personalized medicine.[8]

## Workflow: From Patient Somatic Cells to Neural Lineages

The logical path begins with obtaining patient somatic cells, reprogramming them to iPSCs, and then directing their differentiation towards neural fates. A critical, expandable intermediate is the Neural Progenitor Cell (NPC), which can be banked and later differentiated into various neuronal and glial subtypes.[9]



[Click to download full resolution via product page](#)

Caption: General workflow for generating neural lineages from patient somatic cells.

## Protocol 1: Generation of Neural Progenitor Cells (NPCs) from Human iPSCs

This protocol describes a robust method for generating expandable NPCs, suitable for downstream differentiation and high-throughput screening applications.[9] The causality behind this protocol rests on mimicking developmental cues; Dual SMAD inhibition effectively blocks non-neural differentiation pathways, efficiently directing iPSCs toward a neural fate.

### Materials:

- Human iPSC culture medium (e.g., mTeSR™1)
- Neural Induction Medium (See Table 1)
- NPC Expansion Medium (See Table 1)
- Reagents: Accutase, ROCK inhibitor (Y-27632), Laminin, Poly-L-ornithine (PLO)
- 6-well tissue culture plates

Table 1: Media Formulations

| Medium Type             | Base Medium               | Key Supplements                                                                   |
|-------------------------|---------------------------|-----------------------------------------------------------------------------------|
| Neural Induction Medium | DMEM/F12:Neurobasal (1:1) | N2 supplement, B27 supplement, L-Glutamine, LDN-193189 (100 nM), SB431542 (10 µM) |
| NPC Expansion Medium    | DMEM/F12:Neurobasal (1:1) | N2 supplement, B27 supplement, L-Glutamine, EGF (20 ng/mL), FGF2 (20 ng/mL)       |

### Procedure:

- Plate Coating: Coat 6-well plates with PLO/Laminin and allow to dry. This provides a suitable substrate for neural cell attachment and growth.

- iPSC Seeding: Culture iPSCs to ~80% confluency. Dissociate colonies into a single-cell suspension using Accutase. Seed iPSCs onto the coated plate at a density of  $2 \times 10^5$  cells/cm<sup>2</sup> in iPSC medium supplemented with ROCK inhibitor (to enhance cell survival post-dissociation).
- Neural Induction (Day 0-11):
  - The day after seeding (Day 0), when cells are ~95% confluent, replace the medium with Neural Induction Medium.
  - Change the medium every other day for 11 days. During this time, cells will transition from epithelial-like iPSCs to neural rosettes, a key morphological hallmark of neural induction.
- NPC Isolation and Expansion (Day 11+):
  - On Day 11, selectively dissociate the neural rosettes using Accutase. Avoid disrupting the surrounding flat cells.
  - Re-plate the dissociated neural cells onto a new PLO/Laminin coated plate in NPC Expansion Medium. The growth factors EGF and FGF2 are critical for promoting the proliferation of the progenitor state.[9]
  - Expand NPCs for 2-3 passages. They should exhibit high proliferative capacity.
- Self-Validation & Quality Control:
  - Morphology: NPCs should appear as small, bipolar, phase-bright cells.
  - Immunocytochemistry: Perform staining to confirm high expression (>90%) of NPC markers such as Nestin and SOX2 and absence of pluripotency markers like OCT4.
  - Cryopreservation: Bank validated NPCs in a suitable cryopreservation medium for future use. This ensures reproducibility across experiments.

## Section 2: Building Complexity: Advanced 2D and 3D Disease Models

While NPCs are a valuable resource, disease phenotypes often manifest only in mature, differentiated cell types. This section covers the generation of both 2D neuronal cultures and more complex 3D brain organoids.

## 2D iPSC-Derived Neuronal Cultures

Monolayers of iPSC-derived neurons are a workhorse for drug discovery, particularly for high-throughput applications.<sup>[7]</sup> They are highly scalable and amenable to automated imaging and analysis.<sup>[10]</sup> By withdrawing growth factors and adding neurotrophic factors like BDNF and GDNF, NPCs can be terminally differentiated into a mixed population of neurons, often containing both GABAergic and glutamatergic subtypes that form functional synaptic connections.<sup>[10]</sup>

These models are ideal for assessing fundamental neuronal health phenotypes, such as neurite outgrowth, cell viability, and synaptic function, in response to compound treatment.<sup>[7]</sup><sup>[10]</sup>

## 3D Brain Organoids: A Leap Towards In Vivo Architecture

Brain organoids are self-organizing 3D structures grown from iPSCs that recapitulate aspects of early human brain development, including regionalization and cellular diversity.<sup>[11]</sup><sup>[12]</sup> Their key advantage is providing a 3D microenvironment that allows for more complex cell-cell and cell-matrix interactions, which are absent in 2D cultures.<sup>[3]</sup><sup>[11]</sup>

Patient-derived organoids can model disease-specific pathological hallmarks. For instance, Alzheimer's patient iPSC-derived organoids have been shown to develop amyloid-beta aggregation and tau phosphorylation.<sup>[13]</sup> This makes them an invaluable tool for studying disease mechanisms and testing compounds in a more physiologically relevant context.<sup>[8]</sup><sup>[14]</sup>



[Click to download full resolution via product page](#)

Caption: Workflow for generating 3D brain organoids from iPSCs.

## Protocol 2: Generation of Cerebral Organoids

This protocol is based on established methods to generate unguided, or "whole-brain," organoids that develop various brain regions.

Materials:

- Validated human iPSCs
- Organoid generation media (Neural Induction, Maturation, etc.)
- Reagents: ROCK inhibitor, Matrigel
- Ultra-low attachment 96-well U-bottom plates
- Orbital shaker or spinning bioreactor

Procedure:

- Embryoid Body (EB) Formation (Day 0-2):
  - Prepare a single-cell suspension of iPSCs.
  - Seed 9,000 cells per well into an ultra-low attachment 96-well plate in iPSC medium with ROCK inhibitor. The U-bottom shape forces the cells to aggregate into a single EB.
- Neural Induction (Day 2-5):
  - Carefully replace the medium with Neural Induction Medium (see Table 1).
- Expansion and Tissue Growth (Day 5-11):
  - Transfer the EBs to a low-attachment 24-well plate containing fresh Neural Induction Medium.
  - On Day 6, switch to a differentiation medium containing Neurobasal-A, B27, and neurotrophic factors.
- Matrigel Embedding and Maturation (Day 11+):

- Encapsulate each developing organoid in a droplet of Matrigel. This provides an extracellular matrix scaffold essential for complex 3D tissue development.
- Transfer the embedded organoids to a spinning bioreactor or orbital shaker with maturation medium. The constant agitation improves nutrient and oxygen exchange, which is critical for the growth of larger tissues and preventing the formation of a necrotic core.
- Long-Term Culture:
  - Culture for 30-100+ days, changing the medium every 3-4 days. The required culture time depends on the desired level of maturity and the specific disease phenotype being studied.[\[7\]](#)[\[13\]](#)
- Self-Validation & Quality Control:
  - Histology: At different time points, fix, section, and stain organoids for markers of different brain regions (e.g., FOXP2 for forebrain, TBR1 for deep cortical layers) and cell types (MAP2 for neurons, GFAP for astrocytes).
  - Reproducibility: Generate organoids from multiple iPSC lines and batches to assess variability. Note that organoid generation can have inherent variability.[\[11\]](#)

## Section 3: Precision Modeling with CRISPR-Cas9 Gene Editing

A major benefit of iPSC technology is the ability to use cells with a patient's exact genetic profile.[\[7\]](#) However, this can also be a confounding factor, as genetic background can influence disease phenotypes. CRISPR-Cas9 gene editing provides a solution by enabling the creation of the perfect experimental control: an isogenic cell line.[\[15\]](#)[\[16\]](#)

The CRISPR/Cas9 system uses a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break (DSB).[\[15\]](#) The cell's natural repair mechanisms can then be harnessed to knock out a gene or, if a DNA template is provided, knock in a specific sequence.[\[17\]](#)

Key Applications in Neurological Drug Development:

- **Isogenic Control Generation:** Correcting a disease-causing mutation in a patient's iPSC line creates an ideal control. Any phenotypic differences observed between the original and corrected lines can be directly attributed to that specific mutation, removing the confounding influence of genetic background.[13]
- **De Novo Model Creation:** Introducing a known pathogenic mutation into a healthy, well-characterized iPSC line allows for the study of that mutation's specific effect. This is invaluable for dissecting the function of genes identified in genetic studies.[18]
- **Reporter Line Generation:** Inserting a fluorescent reporter (like GFP) into a specific gene locus (e.g., associated with  $\alpha$ -synuclein) allows for live-cell tracking and quantification of protein expression in high-throughput screens.[15][19]



[Click to download full resolution via product page](#)

Caption: Workflow for CRISPR-Cas9 mediated generation of isogenic iPSC lines.

## Section 4: High-Throughput Screening (HTS) for Lead Discovery

With validated, patient-relevant cell models in hand, the next step is to screen large compound libraries to identify potential therapeutic "hits." HTS combines automation, robotics, and sensitive detection methods to test thousands of compounds in a cost- and time-efficient

manner.[19][20] iPSC-derived models are increasingly being integrated into HTS platforms in 96-, 384-, or even 1536-well formats.[7][21]

Table 2: Common HTS Assays for Neurological Drug Discovery

| Assay Type                  | Principle                                                                        | Typical Readout                                                               | Application Example                                                                                                   |
|-----------------------------|----------------------------------------------------------------------------------|-------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Cell Viability Assays       | Measures metabolic activity or membrane integrity as a proxy for cell health.    | Luminescence (e.g., CellTiter-Glo),<br>Fluorescence (e.g., Calcein AM/EthD-1) | Screening for compounds that protect neurons from a toxic insult (e.g., glutamate excitotoxicity).[7]                 |
| High-Content Imaging (HCI)  | Automated microscopy and image analysis to quantify complex cellular phenotypes. | Fluorescence Imaging                                                          | Measuring neurite outgrowth, synaptic puncta density, or protein aggregation.                                         |
| Calcium Imaging             | Uses fluorescent dyes (e.g., Fluo-4) to measure intracellular calcium fluxes.    | Fluorescence Intensity                                                        | Identifying modulators of neuronal activity and synaptic transmission.[19]                                            |
| Multi-Electrode Array (MEA) | Records extracellular field potentials from neuronal networks non-invasively.    | Electrical Spikes & Bursts                                                    | Assessing network-level activity and identifying compounds that restore normal firing patterns in disease models.[19] |

## Protocol 3: HTS for Neuroprotective Compounds using High-Content Imaging

This protocol provides a framework for screening a compound library to identify molecules that protect iPSC-derived neurons from a disease-relevant stressor. The causality is direct: a

compound is considered a "hit" if it can mitigate the toxic phenotype (e.g., neurite degeneration) induced by the stressor.

#### Materials:

- Mature iPSC-derived neurons (differentiated from NPCs) in 384-well imaging plates
- Compound library (e.g., FDA-approved drugs, kinase inhibitors) dissolved in DMSO
- Disease-relevant stressor (e.g., Amyloid-beta oligomers for AD, Rotenone for PD models)
- Reagents for immunofluorescence: MAP2 or  $\beta$ III-Tubulin antibody (neuronal marker), Hoechst (nuclear stain)
- Automated liquid handler and high-content imaging system

#### Procedure:

- Cell Plating: Plate iPSC-derived neurons at an optimized density in 384-well, black-walled, clear-bottom imaging plates. Culture for at least 14 days to allow for maturation and network formation.
- Compound Treatment:
  - Using an automated liquid handler, add compounds from the library to the wells to achieve a final concentration (e.g., 10  $\mu$ M).
  - Include appropriate controls:
    - Negative Control: Vehicle (DMSO) only, no stressor. Represents baseline neuronal health.
    - Positive Control: Vehicle (DMSO) + stressor. Represents the disease phenotype to be rescued.
- Induction of Toxicity: After a 1-hour compound pre-incubation, add the disease-relevant stressor to all wells except the negative controls.

- Incubation: Incubate the plates for a predetermined time (e.g., 24-48 hours) to allow the toxic phenotype to develop.
- Fixing and Staining:
  - Fix the cells with 4% paraformaldehyde.
  - Permeabilize and stain the cells with a primary antibody against a neuronal marker (e.g.,  $\beta$ III-Tubulin) and a fluorescently-conjugated secondary antibody.
  - Stain nuclei with Hoechst.
- High-Content Imaging:
  - Acquire images from each well using an automated high-content imager. Capture both the Hoechst and the neuronal marker channels.
- Data Analysis (Self-Validation):
  - Use an image analysis software pipeline to automatically identify cells (from the nuclear stain) and trace neurites (from the neuronal marker stain).
  - Primary Endpoint: Quantify the total neurite length per neuron.
  - Hit Identification: A "hit" is defined as a compound that significantly increases neurite length in the presence of the stressor, compared to the positive control wells. A Z-score is often calculated for each well to standardize results and identify statistically significant outliers.
  - Secondary Endpoint (Toxicity): Use the cell count (from the Hoechst stain) to flag compounds that are toxic on their own.

## Conclusion

The integrated application of patient-derived iPSCs, advanced 3D organoid models, and precision CRISPR-Cas9 gene editing represents a powerful, modern approach to neurological drug discovery. This framework directly addresses the core challenges that have historically plagued the field by providing human-relevant, genetically defined, and scalable systems for

dissecting disease mechanisms and screening for novel therapeutics.[3][7] By front-loading the discovery process with more predictive models, this strategy holds the promise of reducing late-stage clinical trial attrition and accelerating the delivery of effective treatments to patients with devastating neurological disorders.

## References

- Chen, X., Sun, G., & Tian, E. (2022). Brain organoids are new tool for drug screening of neurological diseases. *Chinese Herbal Medicines*, 14(3), 309-316. Available at: [\[Link\]](#)
- Darbinyan, A., et al. (2017). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. *International Journal of Molecular Sciences*, 18(11), 2439. Available at: [\[Link\]](#)
- Siren, J., et al. (2018). Using stem cell-derived neurons in drug screening for neurological diseases. *UCL Discovery*. Available at: [\[Link\]](#)
- Clene Nanomedicine. (2023). Challenges That Stifle Therapeutic Development for Neurological Conditions. *Clene Nanomedicine Blog*. Available at: [\[Link\]](#)
- National Academies of Sciences, Engineering, and Medicine. (2020). Improving and Accelerating Therapeutic Development for Nervous System Disorders. In *Drug Development Challenges*. National Academies Press. Available at: [\[Link\]](#)
- Li, Y., & Li, S. (2022). CRISPR/Cas9 system and its applications in nervous system diseases. *Regenerative Medicine Research*, 10(1), 12. Available at: [\[Link\]](#)
- Molecular Devices. (n.d.). Development and Characterization of Human iPSC-derived Neurons for Drug Discovery Applications. *Application Note*. Available at: [\[Link\]](#)
- Sartore, R., et al. (2024). Brain Organoids: A Game-Changer for Drug Testing. *International Journal of Molecular Sciences*, 25(6), 3491. Available at: [\[Link\]](#)
- Aneuro. (2024). Unveiling Hidden Potential: Organoids for Disease Modeling in Neuroscience Research. *Aneuro News*. Available at: [\[Link\]](#)

- Drug Target Review. (2022). Brain organoids may boost drug screening for neurological disorders. Drug Target Review News. Available at: [\[Link\]](#)
- Leuchter, B. (2023). 2 Ways To Overcome The Challenge Of Developing Neurological Rare Diseases Drugs. Clinical Leader. Available at: [\[Link\]](#)
- Scitech. (2023). What are the challenges of developing CNS-active drugs?. Scitech Website. Available at: [\[Link\]](#)
- Yang, W., et al. (2016). CRISPR/Cas9: Implications for Modeling and Therapy of Neurodegenerative Diseases. *Frontiers in Molecular Neuroscience*, 9, 30. Available at: [\[Link\]](#)
- Guha, L., Singh, N., & Kumar, H. (2023). Challenges in Drug Development for Neurological Disorders. In *Drug Delivery Strategies in Neurological Disorders: Challenges and Opportunities* (pp. 27-45). Springer Nature Singapore. Available at: [\[Link\]](#)
- Aminabee, S., et al. (2023). Gene Editing in Neurological Disorders: Role of CRISPR-Cas9 in Targeted Therapies. *Research Journal of Pharmacy and Technology*, 16(10), 4935-4940. Available at: [\[Link\]](#)
- Yang, W., Tu, Z., Sun, Q., & Li, X. J. (2016). CRISPR/Cas9: Implications for Modeling and Therapy of Neurodegenerative Diseases. *Frontiers in Molecular Neuroscience*, 9. Available at: [\[Link\]](#)
- Kumar, A., et al. (2024). CRISPR in Neurodegenerative Diseases Treatment: An Alternative Approach to Current Therapies. *International Journal of Molecular Sciences*, 25(5), 2963. Available at: [\[Link\]](#)
- Ramli, N. F. M., et al. (2023). Development of brain organoid technology derived from iPSC for the neurodegenerative disease modelling: a glance through. *Frontiers in Neuroscience*, 17. Available at: [\[Link\]](#)
- Cecchetti, F., et al. (2022). Advancing Drug Discovery for Neurological Disorders Using iPSC-Derived Neural Organoids. *Cells*, 11(15), 2319. Available at: [\[Link\]](#)
- Reid, S. J., et al. (2011). High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. *Combinatorial chemistry & high throughput screening*, 14(7), 594-607.

Available at: [\[Link\]](#)

- Encyclopedia.pub. (2023). High-Throughput Screening for Neurodegenerative Diseases. Encyclopedia. Available at: [\[Link\]](#)
- Misun, P. M., et al. (2023). A Microfluidic High-Capacity Screening Platform for Neurological Disorders. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 29(1), 22-34. Available at: [\[Link\]](#)
- Prigione, A. (2021). Generation of Human iPSC-derived Neural Progenitor Cells (NPCs) as Drug Discovery Model for Neurological and Mitochondrial Disorders. Bio-protocol, 11(5), e3939. Available at: [\[Link\]](#)
- Shi, Y., et al. (2017). Modeling neurological diseases using iPSC-derived neural cells. Journal of Neuroscience, 37(45), 10879-10887. Available at: [\[Link\]](#)
- Creative Biolabs. (n.d.). High-Throughput Screening Platform. Creative Biolabs Website. Available at: [\[Link\]](#)

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
- 2. What are the challenges of developing CNS-active drugs? [[synapse.patsnap.com](https://synapse.patsnap.com)]
- 3. Advancing Drug Discovery for Neurological Disorders Using iPSC-Derived Neural Organoids - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 4. 2 Ways To Overcome The Challenge Of Developing Neurological Rare Diseases Drugs [[clinicalleader.com](https://clinicalleader.com)]
- 5. [neulinehealth.com](https://neulinehealth.com) [[neulinehealth.com](https://neulinehealth.com)]

- 6. Modeling neurological diseases using iPSC-derived neural cells: iPSC modeling of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. news-medical.net [news-medical.net]
- 9. Generation of Human iPSC-derived Neural Progenitor Cells (NPCs) as Drug Discovery Model for Neurological and Mitochondrial Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Development of brain organoid technology derived from iPSC for the neurodegenerative disease modelling: a glance through [frontiersin.org]
- 13. Brain organoids are new tool for drug screening of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. CRISPR/Cas9 system and its applications in nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gene Editing in Neurological Disorders: Role of CRISPR-Cas9 in Targeted Therapies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. Frontiers | CRISPR/Cas9: Implications for Modeling and Therapy of Neurodegenerative Diseases [frontiersin.org]
- 19. High-Throughput Screening Platform - Creative Biolabs [neuros.creative-biolabs.com]
- 20. mdpi.com [mdpi.com]
- 21. encyclopedia.pub [encyclopedia.pub]
- To cite this document: BenchChem. [Application Notes & Protocols: A Modern Framework for Neurological Drug Development]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1403426#use-in-the-development-of-drugs-for-neurological-disorders]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)